Product packaging for Chlorofusin(Cat. No.:)

Chlorofusin

货号: B1264014
分子量: 1364 g/mol
InChI 键: VQSGYKUTGGRSPK-SIOACEIBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Contextual Background of Protein-Protein Interactions in Disease Biology

Proteins rarely function in isolation; their interactions with other molecules, particularly other proteins, are fundamental to nearly all biological processes. wikipedia.orgplos.org These physical contacts, known as protein-protein interactions (PPIs), are highly specific and are driven by biochemical events involving electrostatic forces, hydrogen bonding, and the hydrophobic effect. wikipedia.org Many cellular functions are carried out by complex molecular machines built from numerous protein components organized by their PPIs. wikipedia.org These interactions can be stable, where proteins associate for long periods to form permanent complexes, or transient, occurring briefly and reversibly in specific cellular contexts, such as in signal transduction pathways. wikipedia.org

The network of these interactions within an organism is referred to as the interactome. wikipedia.org Given their central role in maintaining healthy biological functions, it is logical that disruptions or aberrations in PPIs are at the heart of many disease states. plos.orgbroadinstitute.org Diseases can be triggered by mutations that affect the binding interface between proteins or cause dysfunctional allosteric changes. plos.orgnih.gov Aberrant PPIs can lead to the dysregulation of critical signaling pathways that control cell growth, differentiation, and survival. cusabio.com The study of protein interaction networks, therefore, provides crucial insights into the molecular mechanisms underlying various diseases, including cancer, and offers a basis for developing novel therapeutic strategies. plos.orgnih.govcusabio.com Targeting these interactions has become a significant goal in modern drug discovery. wikipedia.org

Discovery and Natural Origin of Chlorofusin

This compound was identified as a natural product inhibitor of the p53-MDM2 protein-protein interaction. mdpi.comrsc.org Its discovery was the result of an extensive, activity-guided screening program that examined over 53,000 extracts from the fermentation of a diverse collection of microorganisms. mdpi.comresearchgate.netnih.gov Initially isolated in 2001 from the fermentation broth of a fungus identified as Fusarium sp., the producing organism was later corrected to Microdochium caespitosum. researchgate.netnih.govaacrjournals.org

This compound was found to be the most abundant inhibitory compound in the fungal extract, demonstrating the ability to disrupt the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. researchgate.netnih.gov In a DELFIA-modified ELISA assay, purified this compound showed an IC₅₀ value of 4.6 µM for this inhibition. mdpi.comresearchgate.netnih.gov Its molecular formula was determined to be C₆₃H₉₉O₁₉N₁₂Cl. researchgate.net The structure of this compound is notably complex, featuring a densely functionalized chromophore derived from an azaphilone, which is linked via the terminal amine of an ornithine residue to a 27-membered cyclic peptide composed of nine amino acids. researchgate.netnih.govcapes.gov.br This intricate structure includes four amino acids with the D-configuration and two with nonstandard side chains. nih.govnih.gov

Significance of this compound as a Research Target

The significance of this compound stems from its role as a natural product that can disrupt a key protein-protein interaction implicated in cancer. rsc.orgnih.gov The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis in response to cellular stress. nih.gov Its activity is modulated by the MDM2 oncoprotein, which binds to p53, inhibiting its function and targeting it for degradation. aacrjournals.orgnih.gov In many human cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-fighting capabilities. nih.gov

Molecules that can block the p53-MDM2 interaction are therefore of significant therapeutic interest as they can restore p53 function and inhibit tumor growth. nih.govnih.gov this compound was one of the first natural products identified to antagonize this specific interaction. researchgate.netnih.gov Further studies using surface plasmon resonance (SPR) spectroscopy confirmed that this compound acts by binding directly to the N-terminal domain of the MDM2 protein, with a dissociation constant (Kd) of 4.7 µM, which is consistent with its IC₅₀ value. mdpi.comresearchgate.netrsc.org This discovery established this compound as an exciting lead compound for the development of novel anticancer agents that function by disrupting a critical protein-protein interaction. nih.govnih.govcore.ac.uk Its unique and complex structure has also spurred significant interest in the field of total synthesis, aiming to confirm its structure, elucidate its stereochemistry, and generate analogues for further biological evaluation. rsc.orgnih.govuea.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H99ClN12O19 B1264014 Chlorofusin

属性

分子式

C63H99ClN12O19

分子量

1364 g/mol

IUPAC 名称

[(3S,4S,7S)-2-[3-[(2S,5S,8S,11S,14R,17R,20S,23R,26R)-11,14-bis(2-amino-2-oxoethyl)-5,20-bis[(1R)-1-hydroxyethyl]-8-methyl-17,23-bis(2-methylpropyl)-26-octyl-3,6,9,12,15,18,21,24,27-nonaoxo-1,4,7,10,13,16,19,22,25-nonazacycloheptacos-2-yl]propyl]-5-chloro-4-hydroxy-7-methyl-6,8-dioxospiro[4H-isoquinoline-3,2'-oxolane]-7-yl] butanoate

InChI

InChI=1S/C63H99ClN12O19/c1-11-13-14-15-16-17-21-37-54(86)68-38(22-18-24-76-30-36-46(51(83)63(76)23-19-25-94-63)47(64)52(84)62(10,50(36)82)95-45(81)20-12-2)55(87)74-48(34(8)77)60(92)67-33(7)53(85)70-41(28-43(65)79)57(89)72-42(29-44(66)80)58(90)71-40(27-32(5)6)59(91)75-49(35(9)78)61(93)73-39(26-31(3)4)56(88)69-37/h30-35,37-42,48-49,51,77-78,83H,11-29H2,1-10H3,(H2,65,79)(H2,66,80)(H,67,92)(H,68,86)(H,69,88)(H,70,85)(H,71,90)(H,72,89)(H,73,93)(H,74,87)(H,75,91)/t33-,34+,35+,37+,38-,39+,40+,41-,42+,48-,49-,51-,62-,63-/m0/s1

InChI 键

VQSGYKUTGGRSPK-SIOACEIBSA-N

手性 SMILES

CCCCCCCC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)[C@@H](C)O)CC(C)C)CC(=O)N)CC(=O)N)C)[C@@H](C)O)CCCN2C=C3C(=C(C(=O)[C@@](C3=O)(C)OC(=O)CCC)Cl)[C@@H]([C@@]24CCCO4)O

规范 SMILES

CCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)O)CC(C)C)CC(=O)N)CC(=O)N)C)C(C)O)CCCN2C=C3C(=C(C(=O)C(C3=O)(C)OC(=O)CCC)Cl)C(C24CCCO4)O

同义词

chlorofusin

产品来源

United States

Structural Elucidation and Characterization

Overall Architectural Features of Chlorofusin

This compound's structure is defined by three core components: a distinct azaphilone chromophore, a large cyclic peptide, and a unique linker that joins them. nih.govacs.org This composite structure is central to its chemical identity.

The chromophore of this compound is a densely functionalized azaphilone, a class of fungal metabolites known for their ability to condense with primary amines. nih.govnih.gov This portion of the molecule is characterized by a highly substituted, chlorine-bearing pyranoquinone core, which is responsible for its name and distinct color. nih.govacs.org

Attached to the chromophore is a 27-membered cyclic peptide composed of nine amino acid residues. nih.gov Initial studies identified the presence of two leucines, two threonines, one alanine, and two asparagine or aspartic acid residues, alongside non-standard amino acids. acs.org The cyclic nature of this large peptide ring imposes significant conformational constraints. nih.gov Four of the amino acids possess the D-configuration, adding to the structural complexity. nih.gov

Cyclic Peptide Component

Stereochemical Investigations of this compound

The three-dimensional arrangement of this compound, particularly its chromophore, has been a subject of intense scientific investigation, which ultimately led to a critical revision of its initially proposed stereochemistry.

The first proposed relative stereochemistry of the chromophore was based on spectroscopic data, primarily gradient 1D Nuclear Overhauser Effect (NOE) studies. nih.gov These early experiments provided a foundational, albeit ultimately incorrect, model of the molecule's spatial arrangement. nih.gov While a relative stereochemistry was proposed, an assignment of its absolute stereochemistry was not possible at the time. nih.gov

Later, more rigorous synthetic studies and advanced spectroscopic analysis prompted a reassignment of the chromophore's relative stereochemistry. nih.govnih.gov Through the total synthesis of all eight possible diastereomers of the chromophore-dipeptide conjugate, researchers were able to compare spectroscopic data with the natural product. nih.govresearchgate.net This comprehensive approach allowed for the definitive assignment of the (4R,8S,9R)-stereochemistry for the this compound chromophore. nih.govacs.orgresearchgate.net This corrected assignment was still consistent with the initially observed NOE data, though less obviously so. nih.gov The total synthesis based on this revised structure yielded a molecule with spectroscopic properties identical to the natural product, confirming the reassignment and establishing the absolute stereochemistry of this compound. nih.govnih.gov

Interactive Data Table: Key Structural Features of this compound

FeatureDescriptionKey Residues/MoietiesLinkage
Chromophore Densely functionalized, chlorine-containing azaphilone core.Pyranoquinone systemN/A
Peptide 27-membered cyclic nonapeptide with four D-amino acids.Ornithine, Leucine (x2), Threonine (x2), Asparagine (x2), Alanine, non-standard amino acids.Peptide bonds
Linker Covalent bond between chromophore and peptide.Azaphilone core and OrnithineC-N bond

Interactive Data Table: Stereochemical Assignment History

StageMethod(s) UsedKey FindingsResulting Stereochemistry
Initial Assignment 1D NOE SpectroscopyProposed relative stereochemistry based on long-range NOE.Incorrect relative stereochemistry; absolute stereochemistry unassigned.
Reassignment Total Synthesis, Comparative Spectroscopic Analysis (NMR, CD)Synthesis of all 8 possible chromophore diastereomers allowed for direct comparison with the natural product.Corrected relative and absolute stereochemistry assigned as (4R,8S,9R).

Determination of the this compound Absolute Stereochemistry

The initial assignment of this compound's structure was based on extensive spectroscopic and chemical degradation studies. nih.gov However, the complete determination of its absolute stereochemistry required a meticulous and convergent total synthesis approach. figshare.comacs.org

A key breakthrough came from the synthesis and characterization of all eight possible diastereomers of the this compound chromophore. nih.govacs.org By comparing the spectroscopic data, particularly the 1H NMR chemical shifts and multiplicities, of these synthetic diastereomers with the natural product, researchers were able to reassign the relative stereochemistry and definitively establish the absolute configuration of the chromophore. nih.govacs.org

Specifically, the synthesis of two enantiomeric series of four diastereomers each, derived from the condensation of an azaphilone precursor with a protected ornithine-threonine dipeptide, was crucial. acs.org The (4R,8S,9R)-diastereomer of the chromophore-dipeptide conjugate provided a near-perfect match with the spectroscopic properties reported for the natural this compound chromophore. nih.gov A critical distinction was observed in the 1H NMR spectrum for the ornithine CH2δ protons adjacent to the chromophore, which allowed for the unambiguous assignment of the absolute stereochemistry. nih.gov This was ultimately confirmed through the total synthesis of this compound, which yielded a product with spectroscopic properties indistinguishable from the natural isolate. nih.gov The initial proposed structure was revised, and the correct absolute stereochemistry of the chromophore was assigned as (4S,8R,9S). figshare.com

Stereochemistry of this compound Cyclic Peptide Residues

The cyclic peptide portion of this compound is composed of nine amino acid residues, four of which possess the D-configuration, and two have non-standard side chains. nih.govresearchgate.net Determining the specific stereochemistry of each amino acid within the macrocycle was a significant undertaking.

The assignment of the asparagine residues at positions 3 and 4 was accomplished through the synthesis of two diastereomeric versions of the cyclic peptide. nih.govnih.gov One diastereomer contained L-Asn3 and D-Asn4, while the other had D-Asn3 and L-Asn4. nih.gov By comparing the NMR data of these synthetic macrocycles with the data from natural this compound, the stereochemistry was assigned as L-Asn3 and D-Asn4. nih.govnih.gov The nine α-CH chemical shifts of the correctly synthesized peptide exhibited minimal differences (≤ 0.02 δ) from those of the natural product. nih.gov

The absolute configuration of the ornithine residue, which links the chromophore to the cyclic peptide, was determined to be L through acid hydrolysis of this compound and subsequent analysis of the isolated ornithine. acs.org

Advanced Spectroscopic and Analytical Techniques for this compound Structural Confirmation

A comprehensive suite of advanced spectroscopic and analytical techniques was indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A wide array of NMR experiments were pivotal in piecing together the complex structure. These included:

1H and 13C NMR: Provided the fundamental framework of proton and carbon environments. acs.orgcore.ac.uk

DEPT (Distortionless Enhancement by Polarization Transfer): Helped in distinguishing between CH, CH2, and CH3 groups. acs.org

COSY (Correlation Spectroscopy), DQF-COSY (Double-Quantum Filtered COSY), and TOCSY (Total Correlation Spectroscopy): Established proton-proton connectivities within individual amino acid spin systems and the chromophore. nih.govacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-Frame Overhauser Effect Spectroscopy): Provided information about through-space proximities of protons, which was vital for determining the three-dimensional structure and relative stereochemistry. nih.govacs.org Long-range NOE cross-peaks were particularly informative for defining the chromophore's conformation. nih.gov

Mass Spectrometry (MS):

Electrospray Ionization (ESI) Mass Spectrometry: Was used to determine the molecular weight of this compound, revealing masses corresponding to [M+H]+ and [M+Na]+ ions. core.ac.uk The isotopic pattern observed in the ESI spectra, with a 3:1 ratio, indicated the presence of a chlorine atom. core.ac.uk The molecular formula was identified as C63H99O19N12Cl. researchgate.net

Other Techniques:

UV-Visible Spectroscopy: The UV absorption spectrum indicated the presence of a strongly absorbing, conjugated chromophore. acs.org

X-ray Crystallography: While not performed on this compound itself, X-ray crystal structures of key synthetic intermediates were instrumental in confirming the relative stereochemistry of the chromophore diastereomers. nih.gov

Surface Plasmon Resonance (SPR) Spectroscopy: Although primarily used to study its biological activity, SPR confirmed the direct binding of this compound to its target protein, MDM2. nih.govresearchgate.net

The collective data from these advanced techniques, coupled with the strategic total synthesis, provided an unambiguous and complete structural assignment of this compound.

Synthetic Strategies and Chemical Biology Approaches to Chlorofusin

Total Synthesis Endeavors for Chlorofusin

The total synthesis of this compound has been a formidable challenge, primarily due to the stereochemical complexity of the chromophore and the macrocyclic peptide. Research groups have explored various approaches, leading to the successful construction of the natural product and the definitive assignment of its stereochemistry.

Initial synthetic work focused on the construction of the 27-membered cyclic peptide portion of this compound. nih.gov Two of the nine amino acid residues have non-standard side chains, and four possess the D-configuration, adding to the synthetic challenge. nih.gov

Concurrent disclosures from the Boger and Searcey groups described the synthesis of the cyclic peptide. The Boger group utilized solution-phase peptide synthesis to create two diastereomers of the cyclic peptide, which were crucial in assigning the stereochemistry of the asparagine residues at positions 3 and 4 as L-Asn and D-Asn, respectively. nih.gov

Searcey and coworkers reported the first solid-phase synthesis of the this compound peptide. acs.orgnih.gov Their strategy involved the side-chain immobilization of an aspartic acid residue on a Rink amide linker. acs.orgacs.org This approach allowed for the linear peptide to be assembled on the resin, followed by on-resin cyclization. acs.org This solid-phase method proved efficient and amenable to creating analogues of the cyclic peptide. acs.org

Further solution-phase syntheses were also developed. For instance, Nakata's group reported a synthesis employing a Boc/TMSE (2-(trimethylsilyl)ethyl) strategy, with macrocyclization occurring at the D-ADA/L-Orn junction. nih.gov This approach featured the late-stage incorporation of the ornithine residue, which was designed to facilitate the synthesis of this compound and its chromophore analogues. nih.gov

The azaphilone chromophore of this compound is a densely functionalized and stereochemically complex moiety. Its synthesis was a critical step toward the total synthesis of the natural product. The Boger group undertook a comprehensive approach that allowed for the synthesis of all eight possible diastereomers of the chromophore-dipeptide conjugate. nih.govresearchgate.netcapes.gov.br This was achieved by condensing each enantiomer of an azaphilone precursor with a protected ornithine-threonine dipeptide, followed by a one-step oxidation and spirocyclization. nih.govresearchgate.netcapes.gov.br Through detailed spectroscopic comparison of these synthetic diastereomers with the natural product, the relative and absolute stereochemistry of the this compound chromophore was ultimately reassigned to be (4R,8S,9R). nih.govresearchgate.netcapes.gov.br

Another total synthesis by Yao and coworkers also contributed to the understanding of the chromophore's stereochemistry. figshare.com Their work, which also involved a convergent strategy, initially proposed a different stereochemical assignment but ultimately, through comparison with reference compounds, the (4S,8R,9S) stereochemistry was revised, contributing to the definitive structural elucidation of this compound. figshare.com

Convergent synthetic strategies have proven to be the most effective for the total synthesis of this compound, allowing for the late-stage coupling of the complex cyclic peptide and chromophore fragments. The first total synthesis of this compound was achieved by the Boger group in a convergent fashion. nih.govfigshare.com Their approach involved the synthesis of the fully elaborated chromophore-dipeptide conjugate, which was then coupled to the remaining heptapeptide (B1575542) fragment, followed by macrocyclization. nih.gov This strategy was not only successful in achieving the total synthesis but was also flexible enough to allow for the synthesis of all eight possible chromophore diastereomers of this compound, confirming the stereochemical assignment. nih.govresearchgate.netcapes.gov.br

Yao and coworkers also reported a convergent total synthesis. figshare.com Key features of their route included an enantioselective copper-mediated oxidation and a mild coupling of the azaphilone with the free amine of the cyclic peptide. figshare.com A one-pot, three-step protocol for the final spiro-aminal formation was also a notable aspect of their efficient synthesis. figshare.com More recently, a practical, HPLC-free total synthesis has been developed, which further enhances the flexibility and convenience of generating this compound and its artificial mimics through the use of click chemistry. researchgate.net

Two main convergent pathways can be envisioned for the synthesis of this compound: nih.gov

Condensation of an azaphilone precursor with the intact cyclic peptide, followed by an oxidative spirocyclization of the chromophore. nih.gov

Construction of the complete chromophore attached to a smaller peptide fragment, followed by peptide coupling and macrocyclization to form the final molecule. nih.gov

These convergent approaches provide a platform for the synthesis of this compound analogues by allowing for modifications in either the peptide or chromophore fragments before their coupling.

A significant achievement in the study of this compound has been the synthesis and characterization of all eight of its chromophore diastereomers. nih.govresearchgate.netcapes.gov.br This was a crucial step in the definitive assignment of the natural product's stereochemistry. The Boger group systematically synthesized these diastereomers by condensing each enantiomer of an azaphilone chromophore precursor with a protected ornithine-threonine dipeptide. acs.orgacs.org A subsequent one-step oxidation and spirocyclization of the most reactive olefin yielded all eight diastereomers of the chromophore-dipeptide conjugate. acs.orgacs.org

The comparison of the spectroscopic data of these synthetic diastereomers with that of the natural this compound allowed for the reassignment of the relative stereochemistry and the assignment of the absolute stereochemistry of the chromophore as (4R,8S,9R). acs.orgacs.org The synthesis of the remaining seven chromophore diastereomers of this compound was accomplished by incorporating each of the corresponding chromophore-dipeptide conjugates into the nine-residue cyclic peptide in a late-stage, four-step sequence. nih.govresearchgate.netcapes.gov.br This comprehensive study, which included the synthesis of the diastereomer previously proposed by another group, provided an unambiguous structural confirmation of the natural product. nih.gov

Convergent and Flexible Total Synthetic Routes to this compound and Analogues

Analog and Derivative Synthesis for Structure-Activity Relationship (SAR) Studies of this compound

To probe the structural requirements for the biological activity of this compound, various analogues and derivatives have been synthesized. These studies aim to understand the contributions of the cyclic peptide and the chromophore to the inhibition of the p53-MDM2 interaction.

Several research groups have designed and synthesized analogues of the this compound cyclic peptide to investigate which amino acid residues are critical for its interaction with MDM2. nih.gov The Searcey group, for example, proposed that Ala2, Orn9, and D-ADA8 might be important for binding and subsequently synthesized analogues with modifications at the Ala2 and Orn9 positions using their solid-phase approach. nih.gov

In one study, two series of this compound analogues were synthesized. acs.orgnih.gov One series featured variations in the chromophore, while the other had different amino acid substitutions within the cyclic peptide. acs.orgnih.gov These analogues were prepared using a versatile solid-phase synthesis that involved side-chain immobilization, on-resin cyclization, and post-cyclization modification. acs.orgnih.gov However, the synthesized analogues in this particular study did not show inhibitory activity against the p53/MDM2 interaction, suggesting that the full, unmodified chromophore structure may be necessary for activity. acs.orgnih.gov

More recently, a "click chemistry" approach has been used to generate novel this compound analogues. uea.ac.uk In this strategy, an azidonorvaline was incorporated into the cyclic peptide in place of the ornithine-azaphilone moiety. uea.ac.uk Subsequent click reactions with various alkynes yielded a library of non-azaphilone-containing analogues. uea.ac.uk Interestingly, one of these analogues, featuring a 4-methylphenyl group, showed inhibitory activity against the MDM2/p53 interaction, representing the first simple this compound analogue with such activity. uea.ac.uk

Modifications of the this compound Azaphilone Chromophore

The intricate structure of the this compound azaphilone chromophore has been a significant focus of synthetic efforts, aimed at understanding its contribution to biological activity. researchgate.net The chromophore is a densely functionalized azaphilone, a class of fungal metabolites known for their ability to condense with primary amines. nih.govnih.gov Synthetic strategies have explored variations in the chromophore to probe the structure-activity relationship (SAR) concerning the p53-MDM2 interaction.

A pivotal study in this area involved the total synthesis of this compound and all seven of its other possible chromophore diastereomers. acs.orgresearchgate.net This was achieved through a convergent route where each enantiomer of an azaphilone precursor was condensed with a protected ornithine-threonine dipeptide. nih.govacs.org A subsequent one-step oxidation and spirocyclization yielded all eight diastereomers of the chromophore-dipeptide conjugate. acs.orgresearchgate.net These conjugates were then incorporated into the full cyclic peptide to generate the complete this compound analogues. acs.org

Further modifications have been explored using a solid-phase synthesis approach to generate analogues with varying chromophores. nih.govacs.org One strategy involved the synthesis of the Sonogashira precursor to the azaphilone, which could then be subjected to variations. core.ac.uk For instance, an oxidative cyclization of the precursor using gold(III) acetate (B1210297) generates the azaphilone core structure. nih.gov These synthetic routes provide a platform for creating a diverse set of chromophore analogues to further investigate the SAR and optimize biological activity. nih.govacs.org However, initial studies on analogues with simplified or varied chromophores, generated through solid-phase synthesis, were found to be inactive within the tested concentration range, reinforcing the idea that the complete and complex chromophore structure is likely necessary for potent inhibition. nih.govacs.org

Compound/AnalogueKey Synthetic StrategyBiological Finding (p53-MDM2 Inhibition)
This compound (natural) Total synthesis confirming (4R,8S,9R)-stereochemistry. nih.govacs.orgActive inhibitor (IC50 = 4.6 µM). nih.govnih.gov
7 this compound Chromophore Diastereomers Convergent synthesis incorporating 8 diastereomers of the chromophore-dipeptide conjugate into the cyclic peptide. acs.orgAll diastereomers showed inhibitory activity, indicating that activity is largely independent of the chromophore's stereochemistry. researchgate.netnih.gov
Analogues with varying chromophores Solid-phase synthesis involving side-chain immobilization, on-resin cyclization, and post-cyclization modification with different chromophore precursors. nih.govacs.orgShowed little to no inhibitory activity, suggesting the full, complex chromophore structure is essential. nih.govacs.org
Azaphilone Analogues via Sonogashira coupling Synthesis of an o-alkynylbenzaldehyde precursor followed by gold-catalyzed oxidative cyclization to form the azaphilone core. nih.govcore.ac.ukThis route provides access to various azaphilone structures for incorporation into this compound analogues. core.ac.uk

Hybrid and "Click Chemistry" Approaches to this compound Analogues

To explore a wider chemical space and improve the drug-like properties of this compound, researchers have turned to hybrid structures and "click chemistry." This approach allows for the modular assembly of complex molecules from smaller, functional units. researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent click reaction, forms a stable triazole ring that can act as a surrogate for an amide bond, connecting different molecular fragments. researchgate.net

Another research group also successfully utilized a click chemistry-based approach to generate the first non-azaphilone containing this compound analogues with anti-MDM2 activity. uea.ac.uk In their strategy, the ornithine residue in the cyclic peptide was replaced with an azidonorvaline. uea.ac.uk This azide-functionalized peptide served as a scaffold for click reactions with a library of alkynes. This work led to the identification of an analogue with inhibitory activity. uea.ac.uk

Interestingly, further investigation revealed that the simple "clicked" amino acid fragment itself—the alkyne-derived moiety attached to the amino acid—was also a relatively potent inhibitor of the p53-MDM2 interaction, even without being attached to the large cyclic peptide. core.ac.ukuea.ac.uk This suggests that the cyclic peptide might function as a carrier or scaffold, and that smaller, more synthetically accessible molecules can be designed to mimic the key interactions of the natural product. uea.ac.uk These results highlight the power of click chemistry to rapidly generate and screen diverse analogues, leading to the identification of novel and simplified active scaffolds. core.ac.ukuea.ac.uk

Analogue TypeSynthetic ApproachKey Findings
Artificial "Click" Hybrids A flexible synthesis using CuAAC to generate mimics with varied chromophores and amino acid substitutions. researchgate.netTwo artificial click hybrids showed improved inhibitory activity against p53-HDM2 binding compared to natural this compound. researchgate.net
Non-azaphilone Peptide Analogues The ornithine/azaphilone moiety was replaced with azidonorvaline, followed by click chemistry with various alkynes. uea.ac.ukIdentified the first non-azaphilone this compound analogue with MDM2/p53 inhibitory activity. uea.ac.uk
"Clicked" Amino Acid Fragment Further probing of the active non-azaphilone peptide analogue led to the evaluation of the small molecule "click" fragment alone. uea.ac.ukThe simple clicked amino acid, without the cyclic peptide, was found to be a potent inhibitor of the MDM2/p53 interaction. uea.ac.uk
Triazole-linked Analogues Synthesis of this compound analogues incorporating a triazole moiety in the linker between the peptide and the azaphilone. uea.ac.ukThese were the first this compound analogues to show inhibitory activity in the MDM2/p53 assay, demonstrating the utility of the triazole linker. uea.ac.uk

Generation of this compound Partial Structures for Biological Evaluation

The synthesis and biological evaluation of partial structures of this compound have been instrumental in deconvoluting the roles of its major components: the cyclic peptide and the azaphilone chromophore. nih.govrsc.org This reductionist approach helps to identify the minimal structural requirements for biological activity.

Early work focused on the synthesis of the 27-membered cyclic nonapeptide portion of this compound. nih.govacs.org Both solution-phase and solid-phase synthetic routes were developed to access the complex peptide ring, which contains several non-standard and D-configuration amino acids. nih.govacs.org When the isolated cyclic peptide was tested for its ability to inhibit the p53-MDM2 interaction, it was found to be inactive. acs.orguea.ac.uk This crucial finding established that the peptide scaffold alone is not sufficient for activity and that the azaphilone chromophore is an indispensable component. acs.orguea.ac.uk

Conversely, researchers have synthesized and evaluated the chromophore part, often as a conjugate with a smaller peptide fragment like an ornithine-threonine dipeptide. nih.govacs.org The synthesis of all eight diastereomers of this chromophore-dipeptide conjugate was a key step in the total synthesis of this compound and its analogues. acs.org While these partial structures were primarily used as intermediates, the evaluation of the final full-length analogues demonstrated that the chromophore is the key driver of the inhibitory activity. researchgate.net

The exploration of simplified chromophore replacements has also been a fruitful strategy. As mentioned previously, studies using click chemistry to attach simpler aromatic groups to the this compound peptide or even just to a single amino acid have yielded potent inhibitors. core.ac.ukuea.ac.uk The discovery that a simple "clicked" amino acid, a minimal partial structure combining an amino acid with a non-azaphilone aromatic group, could inhibit the p53-MDM2 interaction was a significant breakthrough. uea.ac.uk It suggests that the essential binding pharmacophore is much smaller than the natural product itself, opening the door for the development of less complex and more accessible inhibitors. core.ac.ukuea.ac.uk

Partial StructureDescriptionBiological Finding (p53-MDM2 Inhibition)
This compound Cyclic Peptide The 27-membered, nine-residue cyclic peptide, synthesized via solid- and solution-phase methods. nih.govacs.orgInactive; demonstrates the peptide alone is not sufficient for activity. acs.orguea.ac.uk
Chromophore-Dipeptide Conjugates The fully elaborated azaphilone chromophore attached to a protected ornithine-threonine dipeptide. nih.govacs.orgPrimarily synthetic intermediates, but their incorporation into the full peptide confirmed the chromophore's essential role. acs.org
Analogues with Simplified Chromophores The full cyclic peptide attached to simple fused bicyclic carboxylic acids instead of the complex azaphilone. core.ac.ukAnalogues were inactive, indicating that simple aromatic acids are not sufficient replacements for the chromophore in this context. core.ac.uk
"Clicked" Amino Acid A simple amino acid (e.g., norvaline derivative) with an aromatic group attached via a triazole linker, without the cyclic peptide. core.ac.ukuea.ac.ukFound to be a potent inhibitor, suggesting it represents a minimal, active partial structure of this compound. uea.ac.uk

Molecular Mechanisms of Action and Biological Targets in Vitro Preclinical Focus

Modulation of the p53-MDM2 Protein-Protein Interaction by Chlorofusin

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by initiating cell cycle arrest and apoptosis in response to cellular stress. nih.gov The activity of p53 is tightly regulated by the murine double minute 2 (MDM2) protein, which binds to p53 and targets it for degradation. nih.govnih.gov In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. nih.gov this compound has been identified as a molecule that can disrupt this interaction.

Initial studies demonstrated that this compound inhibits the p53-MDM2 interaction. acs.org Subsequent research using surface plasmon resonance (SPR) spectroscopy confirmed that this inhibition is achieved through the direct binding of this compound to the MDM2 protein. researchgate.netnih.govrsc.org This direct interaction is a key mechanistic step in how this compound exerts its biological effect. rsc.org

The binding of this compound to MDM2 is not random; it occurs at a specific and functionally significant site. Studies have pinpointed the binding location to the N-terminal hydrophobic pocket of MDM2. researchgate.netnih.govmdpi.com This pocket is the same region that the transactivation domain of p53, specifically the key hydrophobic residues Phe19, Trp23, and Leu26, interacts with. mdpi.comsemanticscholar.org By occupying this critical binding site, this compound physically obstructs the binding of p53.

This compound functions as a competitive antagonist to the p53 transactivation domain. semanticscholar.org By binding to the hydrophobic pocket on MDM2, it directly competes with p53 for this binding site. mdpi.comsemanticscholar.org This competitive inhibition prevents MDM2 from binding to p53, thereby stabilizing p53 and allowing it to carry out its tumor suppressor functions. It is believed that all inhibitors targeting the p53/MDM2 interface act as competitive blockers in this manner. core.ac.uk

The interaction between this compound and MDM2 has been quantified through various biophysical assays. In an ELISA-based assay, this compound was found to disrupt the p53-MDM2 interaction with an IC₅₀ value of 4.6 µM. aacrjournals.orgresearchgate.netnih.gov Further analysis using surface plasmon resonance (SPR) spectroscopy determined the dissociation constant (KD) to be 4.7 µM, confirming a micromolar binding affinity. researchgate.netnih.govmdpi.comresearchgate.net The SPR data also suggested a biphasic binding model, indicating an initial rapid binding event followed by a slower conformational change in the MDM2 protein. nih.govcore.ac.uk

Table 1: this compound Binding Affinity Data

Assay Type Parameter Value Reference
ELISA IC₅₀ 4.6 µM aacrjournals.orgresearchgate.netnih.gov
Surface Plasmon Resonance (SPR) KD 4.7 µM researchgate.netnih.govmdpi.comresearchgate.net

Competitive Antagonism of this compound with p53 Transactivation Domain

Cellular Pathway Interrogation of this compound in Preclinical Models

The ability of this compound to disrupt the p53-MDM2 interaction in a test tube is a crucial first step, but its effects within a cellular context provide a more complete picture of its potential.

In preclinical studies involving cell lines that overexpress MDM2, this compound has been shown to activate p53-dependent transcription. dntb.gov.ua This indicates that by inhibiting the p53-MDM2 interaction, this compound can effectively restore the transcriptional activity of p53 in a cellular environment where it would normally be suppressed. However, it is noteworthy that at a concentration of 4 µM, this compound did not exhibit cytotoxicity against Hep G2 liver cancer cells. researchgate.netnih.govmdpi.com The development of this compound analogues has shown some activity in MDM2-overexpressing cell lines. core.ac.uk For instance, two derivatives were found to inhibit the growth of SJSA-1 osteosarcoma cells, which overexpress MDM2. researchgate.net

Restoration of p53 Tumor Suppressor Function by this compound in vitro

This compound, a natural product isolated from the fungus Microdochium caespitosum, has been identified as a significant antagonist of the p53-MDM2 protein-protein interaction. researchgate.netnih.govnih.gov The tumor suppressor protein p53 is a critical regulator of cell cycle progression and apoptosis, often referred to as the "guardian of the genome". mdpi.commdpi.com Its function is tightly controlled by the oncogene MDM2, which acts as a major negative regulator. researchgate.netresearchgate.net MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation, thus forming a negative feedback loop. nih.govmdpi.com In many cancers where p53 is not mutated, its tumor-suppressing function is silenced by the overexpression of MDM2. nih.govnih.gov

The primary mechanism of action for this compound involves the direct disruption of this inhibitory p53-MDM2 interaction. researchgate.netaacrjournals.org In vitro studies have demonstrated that this compound binds directly to the N-terminal domain of the MDM2 protein. researchgate.netresearchgate.net This binding occurs within a deep hydrophobic pocket on MDM2, the same site that the p53 protein normally occupies. researchgate.netmdpi.com The interaction is mediated by three key hydrophobic residues of p53—Phe19, Trp23, and Leu26—which insert into this MDM2 cleft. mdpi.com this compound effectively mimics this interaction, physically blocking p53 from binding to MDM2. mdpi.com

The efficacy of this disruption has been quantified in various in vitro assays. An ELISA-based assay determined the half-maximal inhibitory concentration (IC50) of this compound to be 4.6 µM. researchgate.netnih.gov This finding was corroborated by surface plasmon resonance (SPR) spectroscopy, which not only confirmed the direct binding to MDM2 but also measured a dissociation constant (KD) of 4.7 µM. researchgate.netnih.govnih.gov By preventing the p53-MDM2 complex from forming, this compound effectively stabilizes p53 and prevents its degradation. mdpi.comresearchgate.net This liberation of p53 from MDM2's control restores its potent tumor suppressor functions, allowing it to accumulate in the cell and activate downstream pathways that can lead to cell cycle arrest or apoptosis. nih.govmdpi.com

Investigation of Downstream Signaling Cascades Modulated by this compound

The restoration of p53's transcriptional activity by this compound initiates a cascade of downstream signaling events aimed at controlling cell proliferation and survival. mdpi.com When activated, p53 functions as a transcription factor, upregulating a host of target genes responsible for genomic integrity. mdpi.com These downstream pathways include cell cycle arrest, DNA repair, and apoptosis. mdpi.commdpi.com

A primary mediator of p53-induced cell cycle arrest is the protein p21 (encoded by the CDKN1A gene). mdpi.comcreativebiomart.net Following p53 activation, the transcription of p21 is strongly induced. creativebiomart.net The p21 protein then binds to and inhibits cyclin-dependent kinase (CDK) complexes, such as cyclin E/Cdk2 and cyclin D/Cdk4, which are necessary for the cell to progress through the G1 phase and into the S phase of the cell cycle. mdpi.comcreativebiomart.net This leads to a temporary halt in cell division, providing the cell with time to repair DNA damage. mdpi.com

If cellular damage is too severe to be repaired, activated p53 can trigger apoptosis, or programmed cell death. mdpi.com This is achieved through the transcriptional activation of pro-apoptotic genes, such as PUMA (p53 upregulated modulator of apoptosis) and BTG2. mdpi.com These proteins are part of the intrinsic apoptotic pathway, which involves the permeabilization of the mitochondrial outer membrane and the subsequent activation of caspase enzymes that execute cell death. creativebiomart.net

While this compound's mechanism of restoring p53 function is established, specific in vitro studies on its direct downstream effects have yielded nuanced results. For instance, purified this compound did not exhibit cytotoxicity against Hep G2 (human hepatocellular carcinoma) cells at a concentration of 4 µM, which is near its IC50 value for MDM2 binding. researchgate.netnih.gov However, studies on newly developed this compound derivatives have shown that these analogs can inhibit the growth of osteosarcoma SJSA-1 cells, suggesting that modifications to the parent structure can enhance the induction of downstream apoptotic pathways in certain cancer cell lines. researchgate.net

Comparative Analysis of this compound with Other p53-MDM2 Inhibitors

This compound was the first natural product identified as an inhibitor of the p53-MDM2 interaction, paving the way for a new class of targeted cancer therapies. researchgate.net Since its discovery, a variety of other inhibitors, both natural and synthetic, have been developed. A comparative analysis highlights this compound's unique position and the advancements in the field.

The most notable difference lies in the origin and chemical structure of these inhibitors. This compound is a complex macrocyclic peptide, consisting of a nine-residue cyclic peptide linked to a functionalized azaphilone chromophore. researchgate.netacs.org In contrast, many of the subsequent and more potent inhibitors are synthetic small molecules.

A key metric for comparison is potency. While this compound exhibits activity in the low micromolar range (IC50 ≈ 4.6 µM), many synthetic inhibitors demonstrate significantly higher potency, often in the nanomolar range. researchgate.netnih.gov

Below is a comparative table of this compound and other prominent p53-MDM2 inhibitors:

Inhibitor ClassExample(s)OriginChemical NatureReported Potency (Binding Affinity)Development Stage Highlight
Azaphilone-Peptide This compoundNatural Product (Fungus)Cyclic nonapeptide-azaphilone conjugateIC50 = 4.6 µM; KD = 4.7 µM researchgate.netnih.govPreclinical; scaffold for analog development researchgate.net
cis-Imidazolines Nutlins (e.g., Nutlin-3a)SyntheticSmall moleculeIC50 ≈ 100-300 nM nih.govPreclinical and in vivo proof-of-principle; potent and selective nih.govnih.gov
Spiro-oxindoles MI-219, SAR405838 (MI-773)SyntheticSmall moleculeKi ≈ 0.88 nM (for SAR405838) nih.govAdvanced to Phase I clinical trials (SAR405838) nih.gov
Benzodiazepines -SyntheticSmall moleculeIC50 ≈ 0.22 µM nih.govPotent preclinical candidates nih.govresearchgate.net
Chalcones -SyntheticSmall moleculeHigh µM range nih.govresearchgate.netEarly-stage inhibitors with moderate affinity researchgate.net

This comparison illustrates the evolution of p53-MDM2 inhibitors. While this compound was a groundbreaking discovery as a natural product inhibitor, the field has since produced synthetic small molecules with superior potency and clinical potential. The Nutlins provided a crucial in vitro and in vivo proof-of-principle for this therapeutic strategy. nih.gov Subsequently, classes like the spiro-oxindoles have been optimized to yield highly potent compounds, such as SAR405838, which has entered clinical trials. nih.gov

This compound's complex structure makes it a challenging candidate for direct therapeutic development compared to the more drug-like small molecules. However, its novel mechanism and structure continue to inspire the development of new analogs and peptidomimetics, demonstrating the enduring value of natural products in drug discovery. researchgate.netcore.ac.uk

Biosynthetic Investigations of Chlorofusin

Originating Microbial Species and Fermentation Considerations for Chlorofusin Production

This compound was first isolated from the fermentation broth of a microbial extract during an extensive screening program that evaluated over 53,000 extracts for potential inhibitors of the p53-MDM2 protein-protein interaction. nih.gov The producing organism was initially identified as a member of the Fusarium species, specifically strain 22026. researchgate.netmdpi.com However, this classification was later revised, and the fungus is now correctly identified as Microdochium caespitosum. nih.govmdpi.comnih.gov

The discovery was the result of activity-guided screening, where this compound was identified as the most abundant and active compound in the fermentation extract. researchgate.net Production of this compound is achieved through submerged fermentation of Microdochium caespitosum. While specific details of the industrial fermentation media and conditions are not extensively published, the process yields the compound as a secondary metabolite. researchgate.netmdpi.com Fungi, in general, are known to produce a vast array of secondary metabolites, including pigmented compounds like azaphilones, often encoded by dedicated gene clusters. mdpi.comsemanticscholar.org

Table 1: this compound-Producing Microorganism

Feature Description
Original Identification Fusarium sp. 22026 researchgate.netmdpi.com
Corrected Identification Microdochium caespitosum nih.govmdpi.comnih.gov
Metabolite Class Fungal Secondary Metabolite researchgate.netmdpi.com
Compound Type Polyketide-peptide hybrid nih.govmdpi.com

Elucidation of this compound Biosynthetic Precursors

The biosynthetic origins of the complex this compound structure have been investigated through isotope labeling studies. nih.gov These experiments are fundamental in tracing the metabolic pathways by feeding the producing organism with precursors enriched with stable isotopes, such as carbon-13 (¹³C), and then analyzing the position of these labels in the final natural product.

A key study involved growing Microdochium caespitosum in a culture medium supplemented with ¹³C-labeled sodium acetate (B1210297) (CH₃¹³CO₂Na). nih.gov Subsequent analysis of the isolated this compound using ¹³C NMR spectroscopy revealed a distinct pattern of isotope incorporation:

Azaphilone Chromophore : The chromophore showed strong ¹³C signal enhancement at alternating carbon atoms (C1, C3, C5, C7, C9, C11, C15, and C17). This alternating pattern is the hallmark of a polyketide biosynthesis, confirming that this core structure is assembled from acetate units via a polyketide synthase (PKS) enzyme. nih.gov This finding is consistent with biosynthetic studies of other fungal azaphilones. nih.gov

Amino Acid Residues : The study also established the acetogenic origin of the non-standard amino acid residue, 2-aminodecanoic acid. nih.gov The backbones and side-chain carbonyls of the two asparagine residues were also observed to be enriched with ¹³C, which aligns with the known biosynthetic origins of common amino acids from central metabolism. nih.gov

These results firmly establish that this compound is a hybrid molecule derived from two major biosynthetic pathways: the polyketide pathway for the chromophore and a portion of the peptide, and the non-ribosomal peptide synthesis pathway for the cyclic peptide backbone.

Table 2: Biosynthetic Precursors of this compound

Precursor Resulting Moiety in this compound Evidence
Acetate Azaphilone Chromophore Backbone ¹³C-labeling study showed alternating incorporation of ¹³C from labeled acetate. nih.gov
Acetate 2-Aminodecanoic Acid Residue ¹³C-labeling established its acetogenic origin. nih.gov
Amino Acids Cyclic Peptide Backbone The structure contains standard and non-standard amino acids linked via peptide bonds. nih.govnih.gov

Proposed Biosynthetic Pathway for the this compound Azaphilone Chromophore

The this compound chromophore belongs to the azaphilone class of fungal metabolites, which are polyketide-derived pigments characterized by a highly oxygenated bicyclic core and a pyrone-quinone structure. nih.govsemanticscholar.org The term "azaphilone" reflects their characteristic ability to react with ammonia (B1221849) or primary amines, which can replace the oxygen atom in the pyran ring. nih.govmdpi.com

The biosynthesis of the azaphilone core is proposed to begin with the assembly of a polyketide chain by a Polyketide Synthase (PKS). Based on labeling studies, this chain is then folded and undergoes an intramolecular cyclization to form the fundamental aromatic ring system. nih.gov Subsequent enzymatic modifications, known as tailoring steps, are required to achieve the final complex structure. These steps likely include:

Oxidative Cyclization : Formation of the pyran ring to create the characteristic bicyclic azaphilone core. nih.gov

Chlorination : Regioselective addition of a chlorine atom, a common modification in fungal polyketides. nih.gov

Acylation : Attachment of the butyrate (B1204436) side chain. nih.gov

Oxidative Spirocyclization : A key step is the oxidative spirocyclization that forms the complex N,O-spiroketal linkage. nih.gov

Two primary routes have been envisioned for the final assembly of this compound, differing in the timing of the chromophore's attachment to the peptide:

Route 1 (Late-Stage Condensation) : An advanced azaphilone intermediate is condensed with the fully formed and cyclized nine-residue peptide. This is followed by the final oxidative spirocyclization to yield this compound. nih.govnih.gov

Route 2 (Early-Stage Construction) : The azaphilone chromophore is constructed on a smaller peptide fragment (such as an ornithine or ornithine-threonine dipeptide). acs.org This chromophore-peptide conjugate is then further elongated and finally undergoes macrolactamization to form the large cyclic peptide of the final product. nih.govnih.gov

Genomic and Enzymatic Aspects of this compound Biosynthesis

In fungi, the genes encoding the enzymes for a specific secondary metabolite are almost always located together in the genome, forming a Biosynthetic Gene Cluster (BGC). mdpi.com While the specific BGC for this compound has not been fully characterized in published literature, its structure can be inferred based on the molecule's chemical nature and established knowledge of fungal secondary metabolism.

The this compound BGC is predicted to contain genes for the following key enzymes:

Polyketide Synthase (PKS) : A large, multi-domain enzyme responsible for assembling the polyketide backbone of the azaphilone chromophore from acetate and malonate units. mdpi.com Given the complexity of other azaphilone pathways, it is possible that, like asperfuranone biosynthesis, the this compound pathway could involve more than one PKS. nih.gov

Non-Ribosomal Peptide Synthetase (NRPS) : A multi-modular enzyme that assembles the cyclic peptide portion of this compound. This enzyme selects, activates, and links the specific amino acid precursors (both standard and non-standard) in a defined sequence. mdpi.com

Tailoring Enzymes : A suite of additional enzymes that modify the PKS and NRPS products to create the final this compound molecule. The BGC would likely include genes encoding for:

Oxidoreductases/Oxygenases : To perform various oxidation steps, including the critical oxidative spirocyclization. nih.govnih.gov

Chlorinase : An enzyme that catalyzes the regioselective addition of the chlorine atom to the azaphilone core. nih.gov

Acyltransferases : To attach the butyryl group. nih.gov

Regulatory Proteins : Transcription factors within the cluster that control the expression of the other biosynthetic genes. nih.gov

This genomic organization ensures the coordinated production of all necessary components for the synthesis of the complex final product. mdpi.com

Table 3: Predicted Enzymes in the this compound Biosynthetic Gene Cluster

Enzyme Class Proposed Function in this compound Biosynthesis
Polyketide Synthase (PKS) Assembly of the polyketide chain for the azaphilone chromophore. mdpi.comnih.gov
Non-Ribosomal Peptide Synthetase (NRPS) Assembly of the nine-residue cyclic peptide. mdpi.com
Oxidoreductases Catalysis of oxidation, hydroxylation, and oxidative spirocyclization steps. nih.govnih.gov
Halogenase (Chlorinase) Regioselective chlorination of the chromophore. nih.gov
Acyltransferase Addition of the butyrate side chain to the chromophore. nih.gov
Transcription Factor Regulation of gene expression within the BGC. nih.gov

Computational Chemistry and Structural Modeling Studies of Chlorofusin

Molecular Docking Analyses of Chlorofusin-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mode of inhibitors like this compound within the target's active site. For the p53-MDM2 interaction, the target site on MDM2 is a well-defined hydrophobic cleft that accommodates key residues of the p53 protein, namely Phe19, Trp23, and Leu26. mdpi.com

While detailed docking studies of the complete this compound molecule are not extensively documented in peer-reviewed literature, likely due to its significant size and conformational flexibility, computational analyses have been performed on its constituent parts and analogues. core.ac.uk Computational analysis using tools like AutoDock Vina has been employed to examine how the azaphilone chromophore might bind within the hydrophobic pocket of MDM2. core.ac.uk Such studies have suggested that the azaphilone moiety by itself is not sufficient to bind effectively, highlighting the importance of the cyclic peptide in orienting the chromophore and providing additional points of contact. core.ac.uk

It has been proposed, based on analyses of other cyclic peptides binding to MDM2, that specific residues within the this compound peptide, such as Ala2, Orn9, and d-ADA8, may be responsible for its interaction with the p53 binding site on MDM2. nih.gov Docking studies on other non-peptide small molecules that inhibit the p53-MDM2 interaction have successfully used software like GLIDE to rank potential inhibitors and guide their development. dovepress.com A similar approach for this compound would involve preparing the 3D structures of both this compound and the MDM2 protein (using existing PDB structures like 1YCR) and then using docking algorithms to predict the most stable binding pose. The results would be evaluated based on a scoring function, which estimates the binding affinity.

Molecular Dynamics Simulations for this compound Binding Conformation and Stability

Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time, providing a deeper understanding of the stability and dynamics of a ligand-protein complex. nih.gov For the this compound-MDM2 complex, MD simulations could elucidate the conformational changes that occur upon binding and assess the stability of the predicted docked pose.

The general procedure for such a simulation involves placing the docked this compound-MDM2 complex into a simulated physiological environment (a box of water molecules with ions). plos.org The simulation then calculates the trajectory of the complex over a period, typically nanoseconds, by solving Newton's equations of motion for the system. Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues, indicating which parts of the protein or ligand are more flexible or rigid. This could show how different parts of this compound and the MDM2 binding cleft adapt to each other.

Solvent Accessible Surface Area (SASA): This measures the surface area of the complex that is accessible to the solvent, providing insights into how the binding event buries hydrophobic regions.

While specific MD simulation data for the parent this compound is scarce, studies on other MDM2 inhibitors have used these techniques extensively to validate docking results and understand binding stability. nih.govplos.org For example, MD simulations have been used to study the binding of benzodiazepine (B76468) derivatives and other small molecules to MDM2, often revealing that van der Waals interactions are the dominant force in binding affinity. nih.gov

In Silico Elucidation of this compound Ligand-Protein Interaction Networks

Understanding the network of non-covalent interactions between a ligand and its protein target is fundamental to explaining its binding affinity and specificity. For this compound, this involves identifying the specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts between its complex structure and the MDM2 binding pocket.

Although a definitive interaction map from a co-crystal structure is unavailable, computational models can predict these interactions. nih.gov The p53-MDM2 interaction is primarily mediated by three key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that fit into corresponding sub-pockets on the MDM2 surface. mdpi.com It is hypothesized that this compound, with its large and complex structure combining a peptide and a chromophore, mimics these interactions.

Computational studies on azaphilone-based analogues have been initiated to understand their potential interactions within the MDM2 hydrophobic pocket. core.ac.uk The analysis of MD simulation trajectories allows for the detailed mapping of interactions. For instance, the frequency and duration of hydrogen bonds between the ligand and specific residues like Leu54 of MDM2 can be calculated. nih.gov The hydrophobic contacts between the bulky groups of this compound (e.g., the octyl group or the isobutyl groups on the peptide) and hydrophobic residues lining the MDM2 cleft (e.g., Leu54, Ile61, Met62, Tyr67, Val93, His96, Ile99, and Tyr100) would be critical determinants of binding. nih.govresearchgate.net The unique azaphilone chromophore would be expected to form significant π-stacking or other hydrophobic interactions within the pocket.

Table 1: Predicted Interaction Types in the this compound-MDM2 Complex
Interaction TypePotential this compound Moiety InvolvedPotential MDM2 Residue Involved
Hydrophobic InteractionsAzaphilone Chromophore, Peptide Side Chains (e.g., isobutyl, octyl)Leu54, Ile61, Met62, Tyr67, Val93, Tyr100
Hydrogen BondingPeptide backbone amides, Hydroxyl and Carbonyl groups on ChromophoreLeu54 (backbone), His96 (side chain)
Van der Waals ContactsEntire moleculeResidues lining the binding cleft

Rational Design of Novel Inhibitors Based on the this compound Scaffold

One of the most significant outcomes of studying a complex natural product like this compound is the ability to use its structure as a blueprint for designing new, simpler, and more synthetically accessible inhibitors. researchgate.net Research has shown that neither the cyclic peptide nor simple derivatives of the azaphilone chromophore alone are effective inhibitors. This suggests that this compound's activity arises from the combined structure, where the peptide acts as a scaffold to present the chromophore to the MDM2 binding site. core.ac.uk

This "scaffold" concept has been the basis for rational drug design. In one notable study, the this compound cyclic peptide was used as a template, but the complex ornithine-azaphilone moiety was replaced. core.ac.uk Researchers introduced an azidonorvaline amino acid into the peptide, allowing for the attachment of various small chemical groups via "click chemistry." This approach led to a small library of novel this compound analogues.

Advanced Methodologies for Chlorofusin Mechanistic Elucidation

Spectroscopic Techniques for Chlorofusin Ligand-Target Interactions (e.g., NMR, SPR)

Spectroscopic methods have been instrumental in defining the direct binding of this compound to its molecular target, MDM2, and in elucidating the structural features crucial for its activity.

Surface Plasmon Resonance (SPR) has provided direct evidence of the interaction between this compound and the N-terminal domain of MDM2. worldscientific.comnih.govresearchgate.netresearchgate.netebi.ac.uknih.gov SPR studies have demonstrated that this compound binds to this domain with a dissociation constant (K_D) of 4.7 μM. worldscientific.comnih.govresearchgate.net This binding affinity is consistent with the IC_50 value observed in functional assays, suggesting that direct binding to MDM2 is the primary mechanism of action. nih.govresearchgate.net Interestingly, the analysis of the SPR sensorgram data using a biphasic model suggests a two-step binding process: an initial rapid binding event followed by a slower, second step. worldscientific.comebi.ac.uk This could indicate a conformational change in the MDM2 protein upon the initial binding of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation and stereochemical assignment of this compound and its synthetic diastereomers. worldscientific.comgoogleapis.comdntb.gov.uaresearchgate.netresearchgate.net Through the use of various NMR techniques, including COSY, HMBC, HMQC, and ROESY, researchers have been able to compare the chemical shifts of synthetic analogues to the natural product. worldscientific.comresearchgate.net These comparisons were critical in revising the initially proposed structure of the this compound chromophore and confirming its absolute stereochemistry. worldscientific.comgoogleapis.comdntb.gov.uaresearchgate.net For instance, diagnostic differences in ¹H and ¹³C NMR chemical shifts between the various synthesized diastereomers allowed for the precise assignment of the correct stereoisomer that corresponds to the natural product. worldscientific.comresearchgate.net The observation of specific Nuclear Overhauser Effect (NOE) cross-peaks has also provided insights into the three-dimensional conformation of the cyclic peptide portion of this compound. worldscientific.com

Biochemical Assays for this compound Functional Inhibition (e.g., ELISA-based assays, Fluorescence Polarization)

Biochemical assays have been essential for quantifying the inhibitory activity of this compound on the p53-MDM2 interaction.

An ELISA-based assay , specifically a DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay)-modified ELISA, was utilized in the initial discovery of this compound. worldscientific.comnih.govresearchgate.netebi.ac.uknih.govresearchgate.netnih.gov This assay demonstrated that this compound disrupts the p53-MDM2 interaction with an IC_50 value of 4.6 μM. worldscientific.comnih.govresearchgate.netebi.ac.uk The specificity of this compound was highlighted by its lack of activity against the TNFα protein-protein interaction. worldscientific.comebi.ac.uk Further ELISA competition assays, using immobilized biotinylated p53 peptide and MDM2, have been employed to evaluate the structure-activity relationship of various this compound analogues, confirming the importance of the chromophore for inhibitory activity. worldscientific.comnih.gov

Fluorescence Polarization (FP) assays have also been developed as a convenient screening method for this compound analogues. nih.govnih.govimperial.ac.uknomuraresearchgroup.com This technique measures the change in polarization of fluorescently labeled p53 peptide upon binding to MDM2. The displacement of the labeled peptide by a competitive inhibitor, such as a this compound analogue, results in a decrease in fluorescence polarization. This method has been adapted to screen libraries of compounds and has been instrumental in identifying novel small-molecule motifs with inhibitory activity against the p53-MDM2 interaction. nih.gov For instance, a fluorescence polarization-based assay was used to screen "click" chemistry-derived analogues of this compound, leading to the identification of compounds with inhibitory activity. nih.gov

Assay TypeTarget InteractionKey FindingsCitations
Surface Plasmon Resonance (SPR)This compound - MDM2 N-terminal domainDirect binding with a K_D of 4.7 μM; suggests a two-step binding mechanism. worldscientific.comnih.govresearchgate.netresearchgate.netebi.ac.uknih.govresearchgate.netnih.gov
DELFIA-modified ELISAp53 - MDM2This compound disrupts the interaction with an IC_50 of 4.6 μM. worldscientific.comnih.govresearchgate.netebi.ac.uknih.govresearchgate.net
ELISA Competition Assayp53 - MDM2Confirmed the inhibitory activity of this compound and its diastereomers. worldscientific.comnih.gov
Fluorescence Polarization (FP)p53 peptide - MDM2Used to screen this compound analogues and identify new inhibitors. nih.govnih.govimperial.ac.uknomuraresearchgroup.com

Proteomic and Transcriptomic Profiling in Response to this compound

Currently, there is a lack of publicly available research data specifically detailing the global proteomic and transcriptomic changes in cells following treatment with this compound. While the direct target of this compound is the p53-MDM2 interaction, the downstream effects on the broader cellular proteome and transcriptome remain an area for future investigation. Such studies would be valuable in uncovering the full spectrum of cellular pathways modulated by this natural product.

Future Research Directions in Chlorofusin Chemical Biology

The discovery of chlorofusin as a natural product inhibitor of the p53-MDM2 protein-protein interaction has opened new avenues in cancer research. researchgate.net While initial studies have established its primary mechanism of action, the full therapeutic potential and complex biological interactions of this molecule are yet to be fully understood. The following sections outline key future research directions that will be critical in advancing the chemical biology of this compound.

常见问题

Q. How was the absolute stereochemistry of Chlorofusin’s chromophore determined?

The absolute stereochemistry was resolved through a combination of total synthesis, NMR spectroscopy, and circular dichroism (CD) analysis. By synthesizing all eight possible chromophore diastereomers and comparing their spectroscopic profiles (¹H/¹³C NMR, NOE correlations, and CD spectra) with natural this compound, the (4R,8S,9R) configuration was identified as the correct stereochemistry. Key distinctions included the ornithine CH2δ proton signals (δ 3.42 ppm for natural vs. split signals in enantiomers) and NOE patterns confirming anti-orientation of C8-OH and C9 substituents .

Q. What experimental approaches validate this compound’s role as a p53-MDM2 inhibitor?

this compound’s inhibitory activity was confirmed via ELISA-based assays (IC₅₀ = 4.6 µM) and competitive binding studies showing direct interaction with MDM2’s N-terminal domain. Unlike isolated chromophore or peptide fragments, the full structure—comprising the azaphilone chromophore linked to a cyclic nonapeptide—is required for activity, as truncated analogs lack binding efficacy. This highlights the importance of conformational synergy between structural domains .

Q. Why is the cyclic peptide component critical for this compound’s bioactivity?

The nine-residue cyclic peptide stabilizes the chromophore-MDM2 interaction by providing complementary binding surfaces. Synthetic studies revealed that replacing L/D-Asn residues or altering peptide cyclization disrupts inhibitory potency. NMR-based structural modeling further showed that the peptide’s rigidity ensures proper orientation of the chromophore within MDM2’s hydrophobic cleft .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of complex natural products like this compound?

Contradictions arise from overlapping NMR signals or misinterpreted NOE data. For this compound, the initial syn stereochemical assignment was overturned by synthesizing all eight chromophore diastereomers and comparing their NMR profiles. Key discrepancies included C10-H (δ 2.38 ppm in natural vs. δ 2.40–2.62 ppm in mismatched isomers) and C8-OH chemical shifts. X-ray crystallography of model compounds (e.g., 42A and 42D) provided definitive proof of anti configurations .

Q. What methodologies enable comparative analysis of this compound’s diastereomers in binding studies?

Late-stage convergent synthesis allows modular incorporation of diastereomers into the cyclic peptide backbone. After synthesizing chromophore-diastereomeric dipeptide conjugates (e.g., 47A–47D), researchers used EDCI-mediated coupling and macrolactamization to generate full-length analogs. Binding affinities were assessed via surface plasmon resonance (SPR) and competitive fluorescence polarization assays, revealing that only the (4R,8S,9R) diastereomer matches natural this compound’s activity .

Q. How do researchers design this compound analogs for structure-activity relationship (SAR) studies?

Analog design focuses on modifying the chromophore’s substituents (e.g., C4 methyl/butyrate groups) or peptide residues (e.g., Asn3/Asn4 stereochemistry). For example, replacing the chromophore’s spirotetrahydrofuran with a keto group reduces rigidity, diminishing MDM2 binding. High-throughput screening of analogs with varied peptide cyclization points (e.g., Thr1 vs. Orn9) further identifies pharmacophore hotspots .

Q. What strategies address synthetic challenges in this compound’s total synthesis?

Key hurdles include oxidative spirocyclization of the chromophore and peptide macrolactamization. The former was achieved using I₂/AgNO₃ to promote olefin oxidation, while the latter employed HATU/DIPEA for cyclization. Protecting group strategies (e.g., Fmoc for ornithine) and kinetic vs. thermodynamic control during ketal equilibration ensured high diastereoselectivity .

Methodological Guidance

Q. How should researchers interpret conflicting NMR data in stereochemical analysis?

  • Use gradient 1D NOE with varied mixing times (25–500 ms) to distinguish proximal vs. long-range interactions.
  • Compare ¹³C chemical shifts (e.g., C10 at δ 30.3 ppm in natural vs. δ 34.5 ppm in syn isomers) to identify anti configurations.
  • Validate assignments with X-ray crystallography of model compounds (e.g., 42A and 42D) .

Q. What criteria prioritize diastereomers for biological testing?

  • Screen for spectroscopic matches (¹H/¹³C NMR, CD sign/magnitude) to natural this compound.
  • Prioritize anti isomers showing NOEs between C8-H, C10-H, and C12-H.
  • Exclude analogs with split ornithine CH2δ signals (indicative of enantiomeric mismatches) .

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